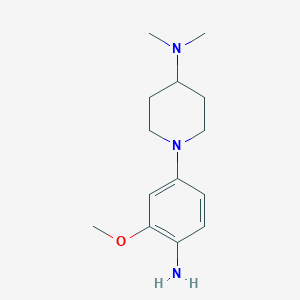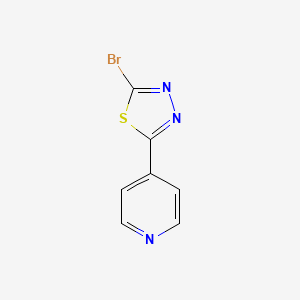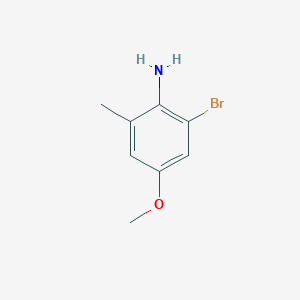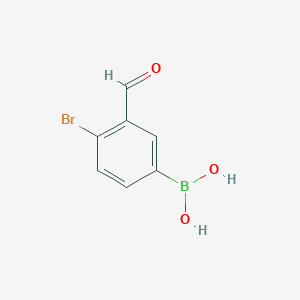
6-Methyl-1,4-oxazepane
説明
6-Methyl-1,4-oxazepane, also known as 6MOX, is a heterocyclic organic compound that belongs to the oxazepane family. It is a cyclic amine containing a seven-membered ring made up of one oxygen and one nitrogen. The molecular formula is C6H13NO and the molecular weight is 115.17 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has been a subject of interest in recent years . A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring has been developed for the synthesis of a bicyclic scaffold of 1,4-oxazepane . Another method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with one oxygen and one nitrogen atom. The presence of the methyl group at the 6th position differentiates it from other oxazepanes .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 163.5±23.0 °C and a predicted density of 0.877±0.06 g/cm3 . Its pKa is predicted to be 10.04±0.40 .科学的研究の応用
Synthesis and Structural Studies
- Synthesis with Anhydro-β-D-hexopyranoses : 1,4-oxazepanes like 6-methyl-1,4-oxazepane are synthesized using 1,6-anhydro-β-D-hexopyranoses. This process involves several steps, including intramolecular cyclization and N-methylation, to produce quaternary ammonium salts (Trtek et al., 2004).
- N-Propargylamines Route : N-Propargylamines, versatile building blocks in organic synthesis, are used to synthesize 1,4-oxazepane cores. This method is noted for its high atom economy and shorter synthetic routes (Vessally et al., 2016).
- Lipase Catalyzed Lactamization : In synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, lipase-catalyzed regioselective lactamization is a key step. This method uses rotating flow cell technology for simplifying enzyme workup and recycling (Aurell et al., 2014).
Chemical Transformations and Rearrangements
- Ireland–Claisen Rearrangement : The Ireland–Claisen rearrangement of 6-methylene-1,4-oxazepan-2-one-derived boron enolates is used to create synthetically useful compounds. Computational and experimental studies have explored the stereochemical outcomes of this transformation (Smits et al., 2015).
- Stereoselective Synthesis : There's a strategy for the stereoselective synthesis of substituted 1,4-oxazepane derivatives. This method studies the effects of substituents on the yield and selectivity of the intramolecular reductive etherification reaction (Gharpure & Prasad, 2013).
- Selenocyclization Reactions : Selenocyclofunctionalization of chiral 2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives is employed to prepare enantiopure 1,4-oxazepane derivatives. This method achieves high yields and diastereoselection (Nieto et al., 2015).
Potential Biological Activities
- Anticonvulsant Evaluation : 6-amino-1,4-oxazepane-3,5-dione derivatives are synthesized and evaluated for anticonvulsant activities. These novel compounds demonstrated moderate anticonvulsant activities in various tests (Sharma et al., 2008).
- Dopamine D4 Receptor Ligands : Morpholine and 1,4-oxazepane derivatives are synthesized as selective ligands for the dopamine D4 receptor. These ligands could be potential antipsychotics without extrapyramidal side effects. The study includes a 3D-QSAR analysis for understanding the chemical structure-biological activity relationship (Audouze et al., 2004).
作用機序
Target of Action
This compound belongs to the oxazepane family, which is known to be present in various biologically relevant compounds . .
Biochemical Pathways
Oxazepanes are known to be involved in various biological processes, suggesting that 6-Methyl-1,4-oxazepane could potentially affect multiple pathways
特性
IUPAC Name |
6-methyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHXKPISQYRSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




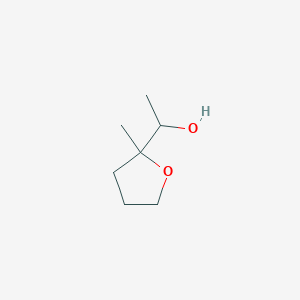


![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
